molecular formula C12H14ClNO2 B14185083 N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide CAS No. 865284-50-0

N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide

Cat. No.: B14185083
CAS No.: 865284-50-0
M. Wt: 239.70 g/mol
InChI Key: INNBBXTZRFBPTI-UHFFFAOYSA-N
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Description

N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of propanamide and features a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide typically involves the reaction of 4-methylacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with propanamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide is unique due to its specific substitution pattern and the presence of both chloro and oxo functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

865284-50-0

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide

InChI

InChI=1S/C12H14ClNO2/c1-3-10(15)14-12(13)11(16)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3,(H,14,15)

InChI Key

INNBBXTZRFBPTI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)C1=CC=C(C=C1)C)Cl

Origin of Product

United States

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